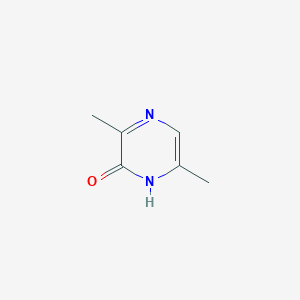

2-Hydroxy-3,6-dimethylpyrazine

Übersicht

Beschreibung

2-Hydroxy-3,6-dimethylpyrazine is a type of alkylpyrazine . Alkylpyrazines are chemical compounds based on pyrazine with different substitution patterns. They are naturally occurring highly aromatic substances which often have a very low odor threshold and contribute to the taste and aroma of various foods including cocoa, baked goods, coffee, and wines .

Synthesis Analysis

Alkylpyrazines can be synthesized by chemical methods or by certain microorganisms . For instance, 3-ethyl-2,5-dimethylpyrazine can be produced from L-Thr by a simple bacterial operon . The synthesis involves the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde . Aminoacetone is supplied by L-threonine 3-dehydrogenase using L-Thr as a substrate via 2-amino-3-ketobutyrate . Acetaldehyde is supplied by 2-amino-3-ketobutyrate CoA ligase bearing threonine aldolase activity from L-Thr when CoA was at low concentrations .Molecular Structure Analysis

The molecular formula of this compound is C6H8N2O . It is a nitrogen-containing heterocyclic aromatic compound .Chemical Reactions Analysis

Pyrazines are typically formed from amino acids and sugars in chemical reactions such as the Maillard reaction . In the case of 3-ethyl-2,5-dimethylpyrazine, it is synthesized chemoenzymatically from L-Thr via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde .Physical and Chemical Properties Analysis

The molecular weight of this compound is 124.14 g/mol. More detailed physical and chemical properties were not found in the search results.Wirkmechanismus

Target of Action

2-Hydroxy-3,6-dimethylpyrazine is a derivative of pyrazine, a class of compounds that occur almost ubiquitously in nature . Pyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrazine derivatives can interact with various biological targets to exert their effects . For instance, some pyrazine derivatives have been found to inhibit kinase activity

Biochemical Pathways

Pyrazines are known to be involved in various biochemical pathways. They can be synthesized chemically or biologically and are used as flavoring additives . The major formation of pyrazines occurs during the heating of food . Bacteria have been isolated, which are able to use various substituted pyrazines as a sole carbon and energy source .

Pharmacokinetics

It is known that pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation This suggests that this compound may have similar ADME properties

Result of Action

Pyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These effects suggest that this compound may have similar biological activities.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the formation of pyrazines occurs during the heating of food , suggesting that temperature may influence the action of this compound. Additionally, the presence of bacteria that can use pyrazines as a sole carbon and energy source may also influence the action of this compound.

Safety and Hazards

While specific safety and hazard information for 2-Hydroxy-3,6-dimethylpyrazine was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. This typically includes wearing protective gloves, eye protection, and clothing, and ensuring good ventilation .

Zukünftige Richtungen

The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products . Many flavor ingredients prepared by biotechnological methods have conquered the market recently and are destined to replace the ineffective extraction from plants or animal sources . This suggests that the study and application of compounds like 2-Hydroxy-3,6-dimethylpyrazine have a promising future.

Biochemische Analyse

Molecular Mechanism

It is known that pyrazines can exert their effects either through direct activation of olfactory receptor cells which send the olfactory information to various parts of the brain or indirectly through diffusion into the bloodstream through transdermal absorption or digestion, thereby crossing the blood-brain barrier and subsequently affecting brain neural activity .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-Hydroxy-3,6-dimethylpyrazine in laboratory settings. It is known that pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation, but the pyrazine ring is not cleaved .

Dosage Effects in Animal Models

It is known that pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation .

Metabolic Pathways

It is known that pyrazines are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants .

Transport and Distribution

It is known that pyrazines can exert their effects either through direct activation of olfactory receptor cells which send the olfactory information to various parts of the brain or indirectly through diffusion into the bloodstream through transdermal absorption or digestion, thereby crossing the blood-brain barrier and subsequently affecting brain neural activity .

Subcellular Localization

It is known that pyrazines can exert their effects either through direct activation of olfactory receptor cells which send the olfactory information to various parts of the brain or indirectly through diffusion into the bloodstream through transdermal absorption or digestion, thereby crossing the blood-brain barrier and subsequently affecting brain neural activity .

Eigenschaften

IUPAC Name |

3,6-dimethyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-7-5(2)6(9)8-4/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNWZLUSFPXBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502763 | |

| Record name | 3,6-Dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16289-18-2 | |

| Record name | 3,6-Dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethylpyrazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

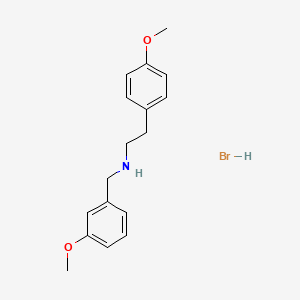

amine hydrobromide](/img/structure/B1652823.png)

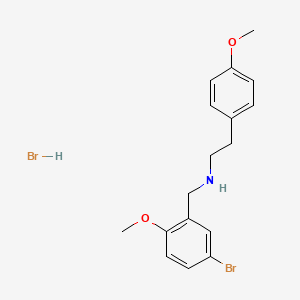

![N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide](/img/structure/B1652830.png)

![[1-(2-Pyridinyl)-3-piperidinyl]methylamine oxalate](/img/structure/B1652833.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide](/img/structure/B1652834.png)

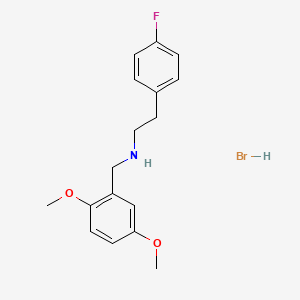

amine hydrobromide](/img/structure/B1652836.png)